molecular formula C19H19N3O2S3 B12045290 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 477333-39-4

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12045290
CAS No.: 477333-39-4
M. Wt: 417.6 g/mol
InChI Key: LFKGCVISUOUADM-UHFFFAOYSA-N
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Description

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a thiadiazole ring, a benzylthio group, and a methoxy-methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Introduction of the Benzylthio Group: The thiadiazole ring is then reacted with benzyl chloride in the presence of a base to introduce the benzylthio group.

    Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamide moiety.

    Methoxy-Methylphenyl Substitution: Finally, the methoxy-methylphenyl group is introduced through a substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the acetamide moiety, potentially leading to ring opening or amine formation.

    Substitution: The benzylthio and methoxy-methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions can vary widely but often involve bases or acids to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiadiazole derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further investigation in drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and benzylthio group could play key roles in binding to molecular targets, while the methoxy-methylphenylacetamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Uniqueness

The presence of the benzylthio group in 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and interactions with biological targets, potentially leading to unique properties and applications.

Properties

CAS No.

477333-39-4

Molecular Formula

C19H19N3O2S3

Molecular Weight

417.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C19H19N3O2S3/c1-13-8-9-16(24-2)15(10-13)20-17(23)12-26-19-22-21-18(27-19)25-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

LFKGCVISUOUADM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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